molecular formula C13H11N3OS B10897126 [(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile

[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile

Cat. No.: B10897126
M. Wt: 257.31 g/mol
InChI Key: PFEOWJFJJRUNQL-UHFFFAOYSA-N
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Description

[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile is a complex organic compound featuring a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile typically involves multi-step organic reactionsThe final step involves the addition of the acetonitrile group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also critical to achieving the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
  • 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
  • N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)]acetonitrile

Uniqueness

[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile is unique due to its specific combination of a quinazolinone core with a sulfanyl and acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H11N3OS/c14-7-8-18-13-15-11-4-2-1-3-10(11)12(17)16(13)9-5-6-9/h1-4,9H,5-6,8H2

InChI Key

PFEOWJFJJRUNQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC#N

Origin of Product

United States

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